A-987306 Exhibits Superior In Vivo Analgesic Potency Compared to Standard H4 Antagonist JNJ-7777120
In the rat post-carrageenan thermal hyperalgesia model, A-987306 demonstrates a quantified dose-response relationship for blocking pain, with an ED50 of 42 μmol/kg (i.p.) [1]. This contrasts with the standard H4 antagonist JNJ-7777120 (Ki = 4.5 nM), which has been reported to lack significant analgesic efficacy in the same pain model. The carrageenan model of inflammatory pain is a stringent in vivo test that assesses the compound's ability to modulate a complex, physiologically relevant endpoint that integrates receptor occupancy, downstream signaling, and target engagement in inflamed tissue [2].
| Evidence Dimension | In vivo analgesic efficacy in rat inflammatory pain model |
|---|---|
| Target Compound Data | ED50 = 42 μmol/kg (i.p.) |
| Comparator Or Baseline | JNJ-7777120: No significant analgesic efficacy reported |
| Quantified Difference | A-987306 shows quantifiable analgesia; JNJ-7777120 shows no significant effect |
| Conditions | Rat post-carrageenan thermal hyperalgesia model |
Why This Matters
This data directly supports the selection of A-987306 over JNJ-7777120 for in vivo pain research, as it provides a compound with a validated, quantifiable endpoint rather than relying on an untested or ineffective analog.
- [1] Liu H, Altenbach RJ, Carr TL, et al. cis-4-(Piperazin-1-yl)-5,6,7a,8,9,10,11,11a-octahydrobenzofuro[2,3-h]quinazolin-2-amine (A-987306), a new histamine H4R antagonist that blocks pain responses against carrageenan-induced hyperalgesia. J Med Chem. 2008;51(22):7094-7098. PMID: 18983139. View Source
- [2] JNJ-7777120 product page. MedChemExpress. Accessed 2026. Cat. No. HY-10192. View Source
